Biphenyl-2,3-dicarboxylic acid Biphenyl-2,3-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 27479-68-1
VCID: VC18732736
InChI: InChI=1S/C14H10O4/c15-13(16)11-8-4-7-10(12(11)14(17)18)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18)
SMILES:
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol

Biphenyl-2,3-dicarboxylic acid

CAS No.: 27479-68-1

Cat. No.: VC18732736

Molecular Formula: C14H10O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

Biphenyl-2,3-dicarboxylic acid - 27479-68-1

Specification

CAS No. 27479-68-1
Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
IUPAC Name 3-phenylphthalic acid
Standard InChI InChI=1S/C14H10O4/c15-13(16)11-8-4-7-10(12(11)14(17)18)9-5-2-1-3-6-9/h1-8H,(H,15,16)(H,17,18)
Standard InChI Key HSSYVKMJJLDTKZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Properties

Biphenyl-2,3-dicarboxylic acid, systematically named 2-(3-carboxyphenyl)benzoic acid, features a biphenyl core with carboxylic acid groups at the 2- and 3′-positions (Figure 1). Key identifiers include:

PropertyValueSource
CAS Number606-75-7
Molecular FormulaC14H10O4\text{C}_{14}\text{H}_{10}\text{O}_{4}
Molecular Weight242.23 g/mol
IUPAC Name2-(3-carboxyphenyl)benzoic acid
SMILESC1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)C(=O)O
Melting Point227–229°C (with decomposition)

The compound’s planar biphenyl backbone and carboxylic acid groups facilitate strong coordination with metal ions, making it a valuable linker in MOF synthesis .

Synthesis and Industrial Production

Biphenyl-2,3-dicarboxylic acid is synthesized via two primary routes:

  • Oxidation of Biphenyl Derivatives: Controlled oxidation of substituted biphenyls using strong oxidizing agents like potassium permanganate or nitric acid introduces carboxylic acid groups at specific positions.

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling of halogenated benzene derivatives enables precise construction of the biphenyl backbone, followed by carboxylation .

Industrial-scale production emphasizes cost-effective oxidation methods, though purity optimization remains challenging due to byproduct formation during decomposition .

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

The compound’s dicarboxylate anion (C14H8O42\text{C}_{14}\text{H}_{8}\text{O}_{4}^{2-}) acts as a bridging ligand in MOFs, forming porous structures with high thermal stability. For example, zinc biphenyl-2,3-dicarboxylate frameworks exhibit surface areas exceeding 1,000 m²/g, suitable for gas storage and catalysis .

Coordination Polymers

Hydrothermal synthesis with transition metals (e.g., Zn²⁺, Cu²⁺) yields one- or two-dimensional polymers. These materials demonstrate tunable luminescence and magnetic properties, with potential use in sensors and electronic devices .

Thermal Decomposition and Reaction Pathways

Thermal decomposition studies at 340–400°C reveal two dominant pathways (Table 1) :

PathwayProductsSelectivity (380°C)
DecarboxylationBiphenyl, CO₂65–70%
KetonizationFluorenone, hydroxy-fluorenone30–35%

Mechanistic Insights:

  • Decarboxylation: Sequential loss of CO₂ yields biphenyl-2-carboxylic acid as an intermediate, eventually forming biphenyl .

  • Ketonization: Intramolecular cyclization produces fluorenone derivatives, favored at higher temperatures .

Zinc carboxylate analogs suppress ketonization, achieving a 17:1 selectivity ratio for biphenyl over fluorenone, highlighting the role of metal coordination in stabilizing intermediates .

SupplierPurityPrice (1 g)Catalog Number
Aladdin Scientific≥96%$206.90B185523-1g
Merck Millipore≥98%$253.008022560050
AChemBlockN/A$253.00ADVH9AC95806

Its primary use lies in academic and industrial research, particularly in MOF design and organic synthesis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator